1-(2-Adamantyl)-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-YL]sulfonyl}piperazine
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Overview
Description
1-(2-Adamantyl)-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-YL]sulfonyl}piperazine is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structural features, including an adamantyl group, a difluoromethyl-substituted pyrazole ring, and a sulfonyl piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Adamantyl)-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-YL]sulfonyl}piperazine typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via difluoromethylation reactions, often using reagents such as difluoromethyl sulfonates or difluoromethyl halides.
Adamantyl Group Attachment: The adamantyl group can be introduced through Friedel-Crafts alkylation reactions using adamantyl halides and suitable catalysts.
Sulfonylation: The sulfonyl group can be introduced by reacting the intermediate with sulfonyl chlorides under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Adamantyl)-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-YL]sulfonyl}piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, sulfonating agents, and other electrophiles or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(2-Adamantyl)-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-YL]sulfonyl}piperazine has a wide range of scientific research applications, including:
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural features and reactivity.
Mechanism of Action
The mechanism of action of 1-(2-Adamantyl)-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-YL]sulfonyl}piperazine involves its interaction with specific molecular targets and pathways. The compound’s difluoromethyl group and sulfonyl moiety are key functional groups that contribute to its reactivity and biological activity. These groups can interact with enzymes, receptors, and other biomolecules, leading to modulation of various biochemical pathways .
Comparison with Similar Compounds
- 1-(2-Adamantyl)-4-{[1-(trifluoromethyl)-3,5-dimethyl-1H-pyrazol-4-YL]sulfonyl}piperazine
- 1-(2-Adamantyl)-4-{[1-(methyl)-3,5-dimethyl-1H-pyrazol-4-YL]sulfonyl}piperazine
Comparison: Compared to similar compounds, 1-(2-Adamantyl)-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-YL]sulfonyl}piperazine exhibits unique properties due to the presence of the difluoromethyl group. This group enhances the compound’s lipophilicity, metabolic stability, and ability to form strong interactions with biological targets. These features make it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C20H30F2N4O2S |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
1-(2-adamantyl)-4-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]sulfonylpiperazine |
InChI |
InChI=1S/C20H30F2N4O2S/c1-12-19(13(2)26(23-12)20(21)22)29(27,28)25-5-3-24(4-6-25)18-16-8-14-7-15(10-16)11-17(18)9-14/h14-18,20H,3-11H2,1-2H3 |
InChI Key |
MBGCXYPQEGAXGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(F)F)C)S(=O)(=O)N2CCN(CC2)C3C4CC5CC(C4)CC3C5 |
Origin of Product |
United States |
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